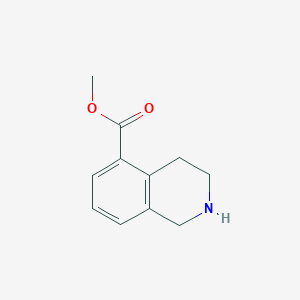

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Description

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVZSRPWKJIQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585676 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-79-9 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Phenylalanine Esters in Acidic Media

One of the classical approaches to prepare methyl esters of tetrahydroisoquinoline carboxylic acids involves the cyclization of D-phenylalanine methyl ester or related amino acid esters with formaldehyde or paraformaldehyde in trifluoroacetic acid (TFA). The reaction proceeds through an intramolecular Pictet-Spengler type cyclization, yielding the tetrahydroisoquinoline ring system.

-

- D-phenylalanine methyl ester is first neutralized to remove hydrochloric acid salts, typically using sodium bicarbonate.

- The free ester is extracted with ethyl acetate or methylene chloride and dried.

- Cyclization is carried out by reacting the ester with paraformaldehyde in trifluoroacetic acid.

- The reaction is conducted at room temperature for 10–20 hours or heated to reflux (~80 °C) for 6–7 hours to improve yield.

-

- The cyclization yields methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in approximately 80% yield at room temperature, with near quantitative yields at reflux.

- Reaction progress is monitored by thin-layer chromatography (TLC), with characteristic Rf values for starting materials and products.

N-Acylation and Formation of Derivatives for Enhanced Reactivity

Derivatives of methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate can be prepared by N-acylation reactions, which modify the nitrogen atom of the tetrahydroisoquinoline ring to introduce functional groups that may improve solubility, stability, or catalytic properties.

-

- Methyl N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is synthesized by reacting the parent acid or its methyl ester with acetic anhydride.

-

- The reaction typically proceeds under mild conditions.

- The optical purity of the product can be high (e.g., 94.6% enantiomeric excess as determined by chiral HPLC).

- NMR spectroscopy reveals the presence of rotameric forms due to hindered rotation around the amide bond.

Preparation of Coordination Compounds as a Route to Functionalized Derivatives

This compound and its derivatives can be used to form coordination compounds with transition metals, which may have applications in catalysis and material science.

-

- The hydrochloride salt of the methyl ester reacts with pyridine-2,6-bis-(carbonyl chloride) in the presence of triethylamine to form bis-substituted pyridine derivatives.

- These ligands coordinate with metal salts such as Cu(II), Co(II), Co(III), or Fe(III) in dry methanol.

-

- Quantum chemical calculations and NMR spectroscopy confirm the existence of multiple conformers due to restricted rotation around amide bonds.

- Coordination compounds typically form in 1:1 or 2:1 ligand-to-metal ratios depending on the ligand structure.

-

- These coordination compounds have been tested in enantioselective catalysis, such as the nitroaldol addition and Michael addition reactions, showing varying degrees of enantiomeric excess and conversion rates.

Analytical Techniques and Reaction Monitoring

Thin Layer Chromatography (TLC):

- Used to monitor the progress of cyclization reactions.

- Characteristic Rf values for methyl esters and starting materials help confirm reaction completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H and 13C NMR provide detailed insights into the structure and conformational dynamics of the compounds.

- Multiple rotameric forms are observed due to hindered amide bond rotation.

Chiral High-Performance Liquid Chromatography (HPLC):

- Used to determine the enantiomeric purity of chiral derivatives.

Quantum Chemical Calculations:

- Employed to predict conformer populations and support experimental NMR findings.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| Cyclization of phenylalanine ester | D-phenylalanine methyl ester, paraformaldehyde, TFA | Room temp 10-20 h or reflux 6-7 h | ~80% yield at RT, near quantitative at reflux; TLC monitoring |

| N-Acylation | Acetic anhydride, methyl ester | Mild conditions | High optical purity (~95% ee); rotameric forms observed |

| Coordination compound synthesis | Pyridine-2,6-bis-(carbonyl chloride), metal salts, triethylamine | Dry methanol, room temp | Ligand-metal complexes formed; catalytic applications demonstrated |

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

MTHIQ has garnered attention for its potential as a lead compound in drug development due to its diverse biological activities. Key areas of research include:

- Neurodegenerative Diseases : MTHIQ has shown promise in studies related to neuroprotection. Its derivatives have been investigated for their ability to reduce oxidative stress and neuroinflammation associated with conditions like Alzheimer's disease .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. Notably, it has shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent (Table 1) .

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 32 µg/mL |

| Escherichia coli | Moderate | 64 µg/mL |

| Candida albicans | Effective | 16 µg/mL |

- Addiction Treatment : Research indicates that MTHIQ derivatives may help alleviate cravings associated with substance use disorders, particularly for cocaine and morphine .

- Monoamine Oxidase Inhibition : The compound has been identified as a monoamine oxidase (MAO) inhibitor, which may enhance the levels of neurotransmitters in the brain, providing potential benefits for treating depression and anxiety disorders .

Structure-Activity Relationship (SAR) Studies

Research on the structure-activity relationships of MTHIQ has provided insights into how its structural features influence biological activity. These studies are vital for designing more effective drugs with fewer side effects .

Case Studies

Recent studies have highlighted the therapeutic potential of MTHIQ:

- Cancer Cell Line Studies : In vitro assays using Jurkat cells indicated that MTHIQ induces apoptosis in a dose-dependent manner, with significant activation of caspase-3 at higher concentrations .

- Neuroprotective Assays : Animal models treated with MTHIQ exhibited reduced neuroinflammation and improved cognitive function in models simulating Alzheimer's disease .

- Antimicrobial Efficacy Trials : Clinical trials involving formulations containing MTHIQ demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with various molecular targets and pathways:

Neuroprotection: The compound exhibits neuroprotective properties by inhibiting monoamine oxidase (MAO) and scavenging free radicals.

Dopamine Metabolism: It influences dopamine metabolism, which is crucial for its potential therapeutic effects in neurodegenerative disorders.

Glutamatergic System: The compound antagonizes the glutamatergic system, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Tetrahydroisoquinoline Family

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position : The placement of the ester group (C5 vs. C3) significantly alters reactivity. For example, the C5 ester in the target compound facilitates amide bond formation at C7 in kinase inhibitor syntheses , whereas C3-substituted analogs are less explored.

- Halogenation : Chlorination at C5 (as in the 5-chloro derivative) enhances electrophilicity, which may improve binding to biological targets but also increases molecular weight and lipophilicity .

Pharmacological Analogs in the Tetrahydroquinoline Family

Tetrahydroquinolines, while structurally distinct due to a six-membered ring, share bioactivity profiles with tetrahydroisoquinolines. For example:

- 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Exhibits analgesic activity 1/8th the potency of morphine, underscoring the role of hydroxyl and methyl groups in modulating CNS effects .

- MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine): A neurotoxin causing Parkinsonism via selective dopaminergic neuron damage.

Contrast with Target Compound: this compound lacks direct reported neurotoxicity, emphasizing the safety of its ester group compared to MPTP’s tertiary amine and phenyl substituents .

Biological Activity

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate (MTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has been extensively studied for its diverse biological activities. This article delves into the biological activity of MTHIQ, focusing on its neuroprotective effects, potential therapeutic applications, and underlying mechanisms.

Neuroprotective Properties

Research indicates that MTHIQ and its derivatives exhibit significant neuroprotective effects. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, has shown promise in protecting dopaminergic neurons from neurotoxic agents such as MPTP and rotenone. These neurotoxins are known to induce parkinsonian symptoms in animal models. Studies have demonstrated that both enantiomers of 1MeTIQ can attenuate the behavioral and biochemical effects of dopaminergic neurodegeneration .

The neuroprotective mechanisms of MTHIQ involve:

- Antioxidant Activity : MTHIQ inhibits monoamine oxidase (MAO) activities and exhibits intrinsic antioxidant properties. This action helps in reducing oxidative stress within neuronal cells .

- Dopamine Metabolism Modulation : The compound influences dopamine metabolism by altering the levels of metabolites such as homovanillic acid (HVA) and 3-methoxytyramine (3-MT). Notably, the (R)-enantiomer enhances dopamine levels while the (S)-enantiomer appears to offer better protection against neurotoxicity .

Structural-Activity Relationship (SAR)

The structural modifications of THIQ compounds significantly affect their biological activities. The presence of specific functional groups can enhance the pharmacological profile of these compounds. Research has indicated that various THIQ analogs possess activity against a range of pathogens and exhibit potential in treating neurodegenerative disorders .

Case Studies

Several studies have highlighted the efficacy of MTHIQ in various experimental models:

- Anticonvulsant Effects : In a study involving mouse models, MTHIQ was found to enhance the anticonvulsant action of carbamazepine and valproate, indicating its potential utility in seizure disorders .

- Behavioral Studies : Behavioral assessments in rats self-administering cocaine showed that MTHIQ could modulate addictive behaviors, suggesting its role as a potential anti-addictive agent .

Table 1: Pharmacological Profiles of MTHIQ Derivatives

| Compound | EC50 (nM) | Emax (%) | Species |

|---|---|---|---|

| MTHIQ | 2.3 | 76 | Human |

| 1MeTIQ | 2.0 | 87 | Dog |

| 1MeTIQ | 2.5 | 78 | Rhesus Monkey |

| MTHIQ | 62.1 | 53 | Mouse |

Table 2: Effects on Dopamine Metabolism

| Enantiomer | HVA Increase (%) | DOPAC Decrease (%) |

|---|---|---|

| (R)-1MeTIQ | +70 | - |

| (S)-1MeTIQ | - | -60 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives are prepared by treating intermediates with alkyl halides (e.g., 4-chlorobenzyl bromide) in the presence of NaH as a base . Another route involves coupling reactions using potassium tert-butoxide in anhydrous THF at low temperatures (-20°C), followed by gradual warming to room temperature to ensure controlled reaction progression . Purification typically involves column chromatography or recrystallization.

Q. How is this compound characterized in academic research?

- Methodological Answer : Analytical characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR), mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. For example, intermediates in similar tetrahydroisoquinoline syntheses are verified using these techniques to ensure regioselectivity and functional group integrity .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Safety Data Sheets (SDS) advise using nitrile gloves, lab coats, and eye protection to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention . Work should be conducted in a fume hood to avoid inhalation, and spills must be contained using inert absorbents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Yield optimization involves controlling reaction temperature (e.g., starting at -20°C to minimize side reactions) and stoichiometric ratios of reagents like potassium tert-butoxide . Solvent selection (e.g., THF for improved solubility) and catalyst screening (e.g., Pd-C for hydrogenation steps) are also critical. Post-reaction purification via gradient elution in column chromatography enhances purity .

Q. What role does this compound play in the development of Discoidin Domain Receptor 1 (DDR1) inhibitors?

- Methodological Answer : this compound serves as a precursor for synthesizing selective DDR1 inhibitors. Key derivatives, such as N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide, are tested in kinase assays to evaluate binding affinity and inhibitory activity. IC values are determined using fluorescence polarization assays .

Q. How is the neuropharmacological profile of tetrahydroisoquinoline derivatives evaluated?

- Methodological Answer : Neurotoxicity studies involve in vitro models (e.g., SH-SY5Y neuronal cells) to assess dopamine metabolism disruption. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is compared to structurally similar compounds to identify metabolites like DOPAC and HVA via HPLC-ECD . In vivo rodent models are used to monitor Parkinsonian symptoms post-administration .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for peroxisome proliferator-activated receptor γ (PPARγ) agonism?

- Methodological Answer : SAR studies focus on modifying substituents at the 6- and 7-positions of the tetrahydroisoquinoline core. For instance, introducing tetrazolyl groups at position 6 enhances partial agonist activity. Competitive binding assays and transcriptional reporter assays (e.g., luciferase-based PPARγ activation) quantify efficacy, while X-ray crystallography reveals binding modes .

Data Contradictions and Resolution

Q. How are discrepancies in biological activity resolved for structurally similar tetrahydroisoquinoline derivatives?

- Methodological Answer : Divergent outcomes (e.g., neuroprotective vs. neurotoxic effects) are investigated through metabolite profiling and enantiomer separation. For example, 1MeTIQ exhibits neuroprotection, while 1-benzyl derivatives show toxicity, highlighting the impact of substituent electronegativity. Chiral HPLC separates enantiomers for individual activity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.